

Application Notes and Protocols for PF-4479745

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Compound of Interest

Compound Name: PF-4479745

Cat. No.: B610036

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the ordering, sourcing, and experimental use of **PF-4479745**, a potent and selective serotonin 5-HT_{2C} receptor agonist. The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Introduction to PF-4479745

PF-4479745 is a chemical compound that acts as a selective agonist for the serotonin 5-HT_{2C} receptor. Due to its high affinity and selectivity, it is a valuable tool for investigating the physiological and pathological roles of the 5-HT_{2C} receptor in various biological systems. Its primary application in research is in the field of neuroscience.

Chemical Properties:

Property	Value
Synonyms	(9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine
Molecular Formula	C ₁₇ H ₂₂ N ₄
Molecular Weight	282.38 g/mol
CAS Number	1065110-43-1

Sourcing and Ordering PF-4479745

PF-4479745 is available from several chemical suppliers that specialize in research-grade compounds. When ordering, ensure the supplier provides a certificate of analysis (CoA) to verify the compound's identity and purity.

Potential Suppliers:

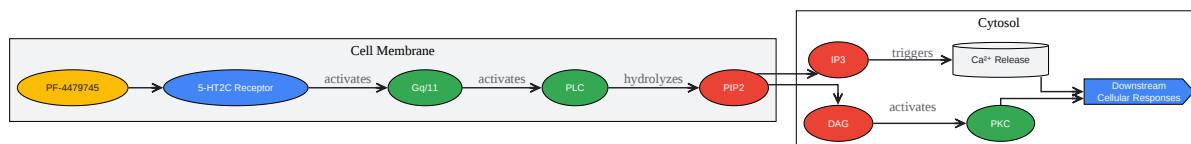
- Sigma-Aldrich
- TargetMol Chemicals Inc.
- Energy Chemical
- Nantong QuanYi Biotechnology Co., Ltd.

Storage and Handling:

- Storage: Store at -20°C for long-term stability.
- Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Mechanism of Action and Signaling Pathway

PF-4479745 selectively binds to and activates the serotonin 5-HT_{2C} receptor, a G-protein coupled receptor (GPCR). Upon activation, the 5-HT_{2C} receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that modulate neuronal excitability and neurotransmitter release.



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Figure 1: 5-HT2C Receptor Signaling Pathway.

Quantitative Data

PF-4479745 exhibits high potency and selectivity for the 5-HT2C receptor. The following table summarizes its binding affinity and functional activity at various serotonin receptors.^[1]

Receptor	Parameter	Value (nM)
5-HT2C	EC50	10
5-HT2C	Ki	15
5-HT2A	IC50	360
5-HT2B	IC50	67
5-HT1A	IC50	500
5-HT6	IC50	280

- EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.
- Ki (Inhibition constant): The dissociation constant of the inhibitor-enzyme complex.
- IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments using **PF-4479745**. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protocol: Calcium Mobilization Assay in Cultured Cells

This protocol describes how to measure the activation of the 5-HT_{2C} receptor by **PF-4479745** in a cell line expressing the receptor, using a fluorescent calcium indicator.

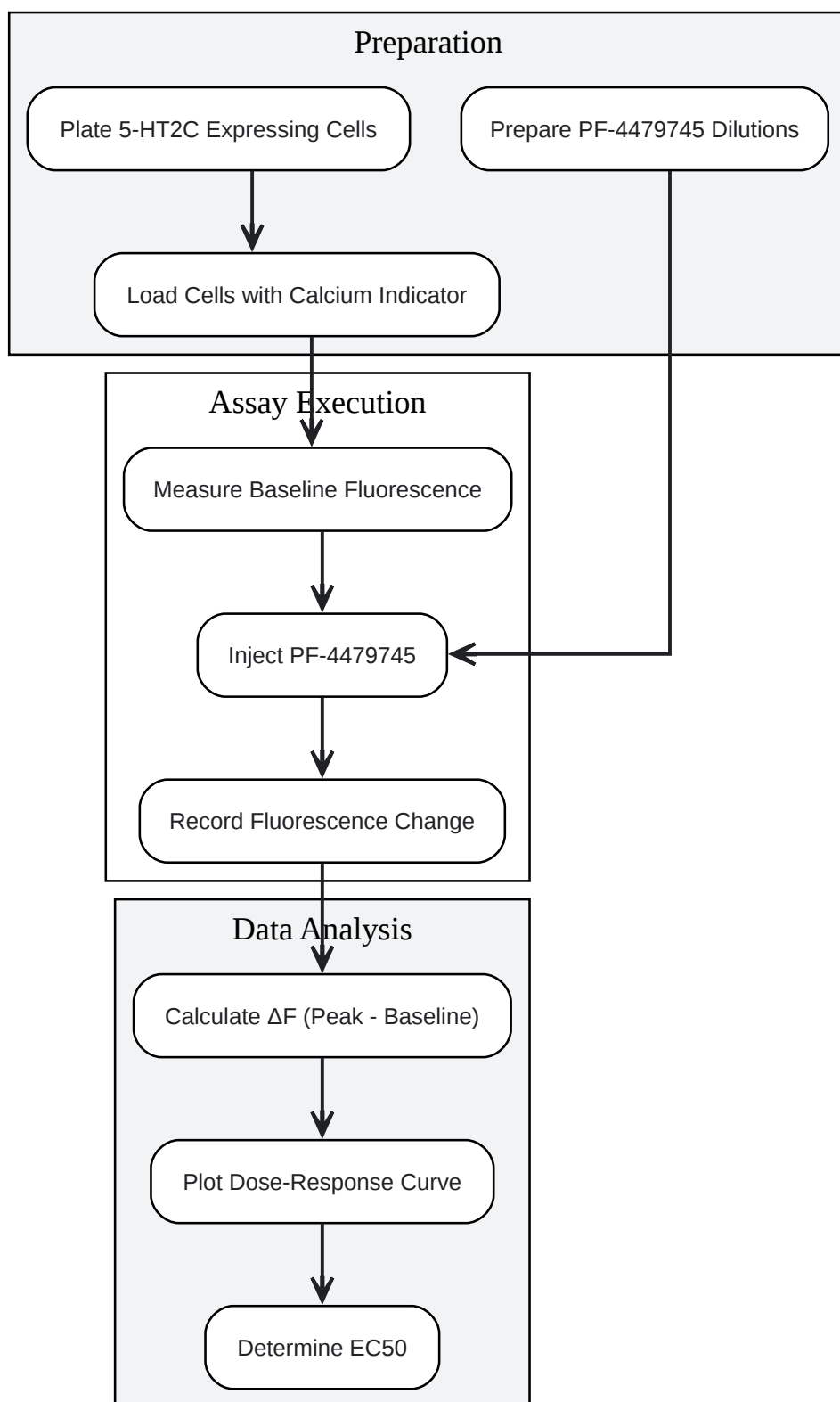
Materials:

- Cells expressing the human 5-HT_{2C} receptor (e.g., HEK293-5HT_{2C})
- Cell culture medium (e.g., DMEM with 10% FBS)
- **PF-4479745**
- DMSO (for stock solution)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with an injection system

Procedure:

- **Cell Plating:** Seed the 5-HT_{2C} expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

- **Compound Preparation:** Prepare a stock solution of **PF-4479745** (e.g., 10 mM) in DMSO. Create a dilution series of **PF-4479745** in assay buffer to achieve the desired final concentrations.
- **Dye Loading:** Prepare the calcium indicator loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
- Remove the culture medium from the cells and add the dye loading solution to each well.
- Incubate the plate for 1 hour at 37°C, 5% CO₂.
- **Assay:**
 - Wash the cells with assay buffer to remove excess dye.
 - Place the plate in a fluorescence plate reader.
 - Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
 - Establish a stable baseline fluorescence reading for each well.
 - Inject the different concentrations of **PF-4479745** into the wells and immediately begin recording the fluorescence signal over time.
- **Data Analysis:**
 - Determine the peak fluorescence intensity for each well after compound addition.
 - Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
 - Plot the ΔF against the logarithm of the **PF-4479745** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.



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Figure 2: In Vitro Calcium Mobilization Assay Workflow.

In Vivo Protocol: General Guidelines for Animal Studies

This section provides general guidance for in vivo administration of **PF-4479745**. Specific protocols, including dosage, route of administration, and vehicle, must be optimized based on the animal model and research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

- **PF-4479745**
- Appropriate vehicle for solubilization and administration (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic).
- Experimental animals (e.g., mice, rats).
- Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection).

Procedure:

- Dose Formulation:
 - Determine the desired dose of **PF-4479745** based on literature or pilot studies.
 - Prepare the dosing solution by dissolving **PF-4479745** in the chosen vehicle. Sonication or gentle heating may be required to aid dissolution. Ensure the final solution is clear and free of precipitates.
- Administration:
 - Administer the formulated dose to the animals via the chosen route (e.g., intraperitoneal injection, subcutaneous injection, oral gavage).
 - Administer a vehicle-only control to a separate group of animals.
- Behavioral or Physiological Assessment:

- At predetermined time points after administration, perform the relevant behavioral tests or physiological measurements to assess the effects of **PF-4479745**.
- Data Collection and Analysis:
 - Record all data systematically.
 - Use appropriate statistical methods to compare the results from the **PF-4479745**-treated group with the vehicle-control group.

Disclaimer: These protocols are intended as a guide. Researchers must develop and validate their own specific protocols in compliance with all applicable regulations and institutional policies.

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References

- 1. PF-4479745 | 1065110-43-1 [m.chemicalbook.com]
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